Acetylsalicylic anhydride

説明

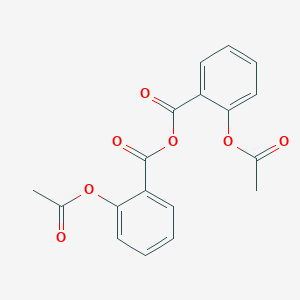

Structure

3D Structure

特性

IUPAC Name |

(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWXYINGQXLWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163416 | |

| Record name | Acetylsalicylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-82-6 | |

| Record name | Acetylsalicylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylsalicylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylsalicylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylsalicylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxybenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Structure of Acetylsalicylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical structure, properties, and synthesis of acetylsalicylic anhydride (B1165640). Acetylsalicylic anhydride, also known as aspirin (B1665792) anhydride, is a derivative of acetylsalicylic acid (aspirin) formed by the dehydration of two acetylsalicylic acid molecules.[1] It serves as a key intermediate in organic synthesis and is relevant in pharmaceutical research, particularly as an impurity of Acetylsalicylic Acid.[1][2]

Chemical Identity and Structure

This compound is chemically designated as (2-acetyloxybenzoyl) 2-acetyloxybenzoate.[3] Its structure consists of two acetylsalicylate moieties linked by an anhydride functional group.

-

IUPAC Name: (2-acetyloxybenzoyl) 2-acetyloxybenzoate[3]

-

SMILES: CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C[3]

The molecule's core is the anhydride linkage (-C(O)OC(O)-) connecting two phenyl rings. Each phenyl ring is substituted with an acetate (B1210297) group (-OCOCH₃) at the ortho position relative to the anhydride connection.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is critical for its identification, purification, and application in various chemical processes.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 342.30 g/mol | [2][4][5] |

| Appearance | White to Off-White Solid | [1][5] |

| Melting Point | 80-85 °C | [4][5][6] |

| Boiling Point | 511.2 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4][6] |

| Solubility | Limited in water; moderately soluble in organic solvents such as Chloroform (slightly) and Ethyl Acetate (slightly). |[1][6] |

Table 2: Spectroscopic Data

| Technique | Data (Solvent: CDCl₃) | Reference(s) |

|---|---|---|

| ¹H NMR | δ (ppm): 8.08 (d, 2H, J=7.9 Hz), 7.70 (t, 2H, J=7.8 Hz), 7.40 (t, 2H, J=7.7 Hz), 7.19 (d, 2H, J=8.1 Hz), 2.31 (s, 6H) | [6] |

| ¹³C NMR | δ (ppm): 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89 | [6] |

| IR | ν_max (cm⁻¹): 1789 (C=O, anhydride), 1728 (C=O, ester), 1603 (C=C, aromatic) |[6] |

Experimental Protocols

The synthesis of this compound is typically achieved through the dehydration of acetylsalicylic acid. The following protocol is based on a method using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Protocol: Synthesis of this compound via DCC Coupling

This protocol describes the conversion of acetylsalicylic acid to its anhydride form.

Materials:

-

Acetylsalicylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate

-

Solvent for dissolution (e.g., anhydrous dichloromethane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Glass filter funnel

-

Rotary evaporator

-

Apparatus for storage at -20°C

Procedure:

-

Dissolution: Dissolve acetylsalicylic acid in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask.

-

Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) to the solution. DCC acts as a dehydrating agent, facilitating the formation of the anhydride bond between two molecules of acetylsalicylic acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, a precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the suspension through a glass filter to remove the DCU.[6]

-

Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator. This will yield the crude product as a thick oil.[6]

-

Solidification and Storage: Store the resulting oil at -20°C to induce solidification. The final product is 2-(acetyloxy)benzoic anhydride.[6]

Safety Precautions:

-

Handle dicyclohexylcarbodiimide with care as it is a potent allergen and sensitizer.

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Acetylsalicylic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic anhydride (B1165640), also known as 2-(acetyloxy)benzoic anhydride or aspirin (B1665792) anhydride, is a chemical compound derived from the dehydration of two molecules of acetylsalicylic acid (aspirin).[1] Its core structure consists of two acetylsalicylate moieties linked by an anhydride functional group.[1] This anhydride is a white to off-white solid primarily utilized in organic synthesis and as an intermediate in the production of various pharmaceuticals.[1] Its reactivity is characterized by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. Understanding its chemical properties and reactivity is crucial for its application in synthetic chemistry and drug development. This guide provides a comprehensive overview of its key characteristics, reaction pathways, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental physical and chemical properties of acetylsalicylic anhydride are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₇ | [1][2][3][4] |

| Molecular Weight | 342.30 g/mol | [2][3][4] |

| Melting Point | 80-83 °C | [3] |

| Boiling Point | 511.2 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [1] |

| CAS Number | 1466-82-6 | [1][2] |

Core Reactivity

The chemistry of this compound is similar to that of other acid anhydrides, characterized by nucleophilic acyl substitution reactions.[5][6] The anhydride functional group is a good leaving group (a carboxylate ion), facilitating reactions with various nucleophiles. The primary modes of reactivity include hydrolysis, alcoholysis, and aminolysis.

Hydrolysis

In the presence of moisture, this compound readily undergoes hydrolysis to yield two molecules of acetylsalicylic acid (aspirin).[1] This reaction is a significant consideration for the storage and handling of the compound. The hydrolysis can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on the pH of the solution.

References

- 1. CAS 1466-82-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H14O7 | CID 15110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1466-82-6 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 6. Anhydrides | OpenOChem Learn [learn.openochem.org]

Synthesis of Acetylsalicylic Anhydride from Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing acetylsalicylic anhydride (B1165640), a derivative of acetylsalicylic acid (aspirin), starting from salicylic (B10762653) acid. The synthesis is presented as a two-part process, involving the initial formation of acetylsalicylic acid, which is then converted to the target anhydride. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and summarizes key quantitative data for reproducibility.

Overall Synthesis Pathway

The conversion of salicylic acid to acetylsalicylic anhydride is not a direct, single-step reaction. It first requires the acetylation of salicylic acid to form acetylsalicylic acid (aspirin). This intermediate is then converted into an activated form, an acyl chloride, which subsequently reacts with another molecule of acetylsalicylic acid (or its carboxylate salt) to yield the final anhydride product.

An In-depth Technical Guide to the Formation of Acetylsalicylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of acetylsalicylic anhydride (B1165640), a derivative of acetylsalicylic acid (aspirin). This document details the synthesis, reaction mechanism, quantitative data, and experimental protocols relevant to drug development and chemical research.

Introduction

Acetylsalicylic anhydride, also known as 2-(acetyloxy)benzoic anhydride, is the symmetrical anhydride of acetylsalicylic acid. While the synthesis of acetylsalicylic acid (aspirin) via the acetylation of salicylic (B10762653) acid is a widely studied and fundamental organic reaction, the formation of its anhydride is a subsequent dehydration reaction. This process typically involves the coupling of two molecules of acetylsalicylic acid with the removal of a water molecule, often facilitated by a dehydrating agent. Understanding the formation of this and other related impurities is critical in the manufacturing and quality control of aspirin, as their presence can impact the stability, efficacy, and safety profile of the final drug product.

Reaction Mechanism: Dehydration of Acetylsalicylic Acid

The formation of this compound from acetylsalicylic acid is a dehydration reaction. A common laboratory method for this conversion utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the removal of water.

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group of the first acetylsalicylic acid molecule is activated by DCC. The carbodiimide (B86325) nitrogen attacks the acidic proton of the carboxylic acid, followed by the carboxylate oxygen attacking the central carbon of the DCC.

-

Formation of an O-Acylisourea Intermediate: This initial reaction forms a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The carboxylate group of a second molecule of acetylsalicylic acid acts as a nucleophile and attacks the carbonyl carbon of the activated O-acylisourea intermediate.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Product Formation and Byproduct Generation: The tetrahedral intermediate collapses, leading to the formation of this compound and N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can be removed by filtration.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₇ |

| Molecular Weight | 342.30 g/mol |

| Melting Point | 80-85 °C |

| Appearance | Clear thick oil, solidifies upon cooling |

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.08 (d, 2H, J = 7.9 Hz), 7.70 (t, 2H, J = 7.8 Hz), 7.40 (t, 2H, J = 7.7 Hz), 7.19 (d, 2H, J = 8.1 Hz), 2.31 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89 |

| IR (KBr, cm⁻¹) | 1789 (br, C=O), 1728 (br, C=O), 1603 (s, C=C), 1581 (s), 1484 (s), 1451 (s), 1369 (s), 916 (s), 506 (s) |

| HRMS (m/z) | Calculated for C₁₈H₁₄NaO₇ (M+Na)⁺: 365.0637, Found: 365.0638 |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound from acetylsalicylic acid.[1]

Materials:

-

Acetylsalicylic acid (2-acetoxybenzoic acid)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Glass filter

-

Rotary evaporator

Procedure:

-

Prepare a suspension of 2-acetoxybenzoic acid (5.0 g, 28 mmol) in 30 mL of dichloromethane.

-

Prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.9 g, 13.9 mmol) in 10 mL of dichloromethane.

-

Add the DCC solution to the suspension of 2-acetoxybenzoic acid.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, filter the mixture through a glass filter to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

-

Evaporate the solvent from the filtrate.

-

Dissolve the resulting residue in ethyl acetate.

-

Filter the resulting suspension through a glass filter to remove any residual DCU.

-

Evaporate the filtrate to yield 2-(acetyloxy)benzoic anhydride as a clear, thick oil, which solidifies upon storage at -20 °C. The reported yield is quantitative (4.6 g).[1]

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Caption: Reaction mechanism for the DCC-mediated formation of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

Acetylsalicylic Anhydride: A Technical Guide to a Potent Acetylating Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetylsalicylic anhydride (B1165640) (also known as 2-(acetyloxy)benzoic anhydride), a reactive derivative of acetylsalicylic acid. While less common than acetic anhydride, it serves as a potent acetylating agent in organic synthesis. This document details its properties, synthesis, and mechanism of action, offering valuable information for its application in research and development.

Introduction

Acetylsalicylic anhydride (CAS No. 1466-82-6) is the symmetric anhydride of acetylsalicylic acid (aspirin).[1][2] It is primarily recognized in pharmaceutical contexts as a process impurity (Impurity F) in the bulk manufacturing of aspirin (B1665792).[3] However, its chemical structure, featuring two activated acyl groups, makes it a significant reagent for acetylation reactions.[3] This process of introducing an acetyl group (CH₃CO) can fundamentally alter the physical, chemical, and biological properties of a substrate, a common strategy in drug development to modify solubility, stability, or bioavailability.

Physicochemical and Spectral Properties

This compound is a white to off-white solid. It is known to be highly reactive, particularly towards moisture, hydrolyzing to form two molecules of acetylsalicylic acid.[1] It exhibits moderate solubility in organic solvents and is sparingly soluble in water.[1]

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| CAS Number | 1466-82-6 | [1] |

| Molecular Formula | C₁₈H₁₄O₇ | [4] |

| Molecular Weight | 342.30 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 80-85 °C | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.08 (d, 2H), 7.70 (t, 2H), 7.40 (t, 2H), 7.19 (d, 2H), 2.31 (s, 6H) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89 | [5] |

| IR (KBr) νₘₐₓ (cm⁻¹) | 1789 (br, C=O), 1728 (br, C=O), 1603 (s, C=C) | [5] |

Synthesis of this compound

This compound is not typically available as a bulk reagent and is often synthesized in the lab as needed. The primary route involves the dehydration coupling of two molecules of acetylsalicylic acid using a carbodiimide (B86325) coupling agent.

Experimental Protocol: Synthesis via DCC Coupling[5]

This protocol describes the synthesis of 2-(acetyloxy)benzoic anhydride from acetylsalicylic acid using N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

2-Acetoxybenzoic acid (acetylsalicylic acid) (5.0 g, 28 mmol)

-

N,N'-dicyclohexylcarbodiimide (DCC) (2.9 g, 13.9 mmol)

-

Dichloromethane (DCM), anhydrous (40 mL)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a suspension of 2-acetoxybenzoic acid (5.0 g) in 30 mL of anhydrous dichloromethane.

-

In a separate flask, dissolve DCC (2.9 g) in 10 mL of anhydrous dichloromethane.

-

Add the DCC solution to the 2-acetoxybenzoic acid suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Upon reaction completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture through a glass filter to remove the DCU, washing the solid with a small amount of dichloromethane.

-

Evaporate the filtrate to yield a thick oil. Dissolve this residue in ethyl acetate and filter again to remove any residual DCU.

-

Evaporate the final filtrate to give 2-(acetyloxy)benzoic anhydride as a clear, thick oil, which solidifies upon storage at -20 °C. The reported yield is quantitative (4.6 g).

Caption: Workflow for the synthesis of this compound.

This compound as an Acetylating Agent

Anhydrides are potent acylating agents, reacting with nucleophiles such as alcohols, phenols, and amines to introduce an acyl group.[] The reactivity is driven by the presence of two carbonyl carbons and a good leaving group (a carboxylate anion), which is resonance-stabilized. This compound functions via this mechanism, delivering an acetylsalicyl group or, more commonly in the context of acetylation, an acetyl group, with acetylsalicylic acid as the leaving group.

General Mechanism of Acetylation

The acetylation of a nucleophile (e.g., an alcohol, R-OH) proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks one of the electrophilic carbonyl carbons of the anhydride.

-

Tetrahedral Intermediate: This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the acetylsalicylate anion as a stable leaving group.

-

Deprotonation: A weak base removes the proton from the newly formed ester, yielding the final acetylated product.

Caption: General mechanism of acetylation using an anhydride.

Comparison with Other Acetylating Agents

The choice of acetylating agent is critical in synthesis design. This compound offers a different profile compared to more common reagents like acetyl chloride and acetic anhydride.

Table 2: Comparison of Common Acetylating Agents

| Agent | Formula | Reactivity | Byproduct | Handling Considerations |

| Acetyl Chloride | CH₃COCl | Very High | HCl (corrosive gas) | Highly moisture-sensitive; corrosive; requires base to scavenge HCl.[7] |

| Acetic Anhydride | (CH₃CO)₂O | High | Acetic Acid | Moisture-sensitive; less reactive and easier to handle than acetyl chloride.[] |

| This compound | (C₉H₇O₃)₂O | High | Acetylsalicylic Acid | Moisture-sensitive; byproduct is a solid, which may simplify or complicate purification. |

General Experimental Protocol for Acetylation

This generalized protocol outlines the use of this compound for the acetylation of a generic alcohol or amine substrate. Optimization of solvent, temperature, and reaction time is necessary for specific substrates.

Materials:

-

Substrate (alcohol or amine, 1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Weak base (e.g., Pyridine or Triethylamine, optional, 1.2 eq)

Procedure:

-

Dissolve the substrate in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using a base, add it to the solution.

-

Add this compound to the reaction mixture in portions.

-

Stir the reaction at room temperature or with gentle heating, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining anhydride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization as required.

Applications and Considerations

The primary utility of this compound is in organic synthesis for the introduction of acetyl groups, particularly when the formation of acetic acid as a byproduct is undesirable and the solid nature of the acetylsalicylic acid byproduct might aid in purification. Its role as a "potent acetylation agent" suggests it can be effective where milder reagents fail.[3]

For professionals in drug development, understanding impurities like this compound is crucial for ensuring the quality, safety, and regulatory compliance of aspirin products.[3] As a synthetic reagent, its specialized nature makes it a tool for specific applications rather than a general-purpose acetylating agent. Its high reactivity necessitates careful handling under anhydrous conditions to prevent premature hydrolysis.[1]

References

Spectroscopic Characterization of Acetylsalicylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for acetylsalicylic anhydride (B1165640), a key chemical entity. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification and characterization.

Core Spectroscopic Data

The empirical formula for acetylsalicylic anhydride is C₁₈H₁₄O₇, with a molecular weight of 342.3 g/mol .[1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide characteristic signals corresponding to its unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | Doublet (d) | 2H | Aromatic Protons |

| 7.70 | Triplet (t) | 2H | Aromatic Protons |

| 7.40 | Triplet (t) | 2H | Aromatic Protons |

| 7.19 | Doublet (d) | 2H | Aromatic Protons |

| 2.31 | Singlet (s) | 6H | Methyl Protons |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.42 | Ester Carbonyl Carbon |

| 159.29 | Anhydride Carbonyl Carbon |

| 151.83 | Aromatic Carbon (C-O) |

| 135.54 | Aromatic Carbon (CH) |

| 132.24 | Aromatic Carbon (C-C=O) |

| 126.29 | Aromatic Carbon (CH) |

| 124.42 | Aromatic Carbon (CH) |

| 121.69 | Aromatic Carbon (CH) |

| 20.89 | Methyl Carbon |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its anhydride and ester functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (νmax) cm⁻¹ | Intensity | Assignment |

| 1789 | Strong, Broad | C=O Stretch (Anhydride) |

| 1728 | Strong, Broad | C=O Stretch (Ester) |

| 1603 | Strong | C=C Stretch (Aromatic) |

| 1581 | Strong | C=C Stretch (Aromatic) |

| 1484 | Strong | C-H Bend (Methyl) |

| 1451 | Strong | C-H Bend (Methyl) |

| 1369 | Strong | C-O Stretch (Ester/Anhydride) |

| 916 | Strong | O-H Bend (out-of-plane, from potential hydrolysis) |

| 506 | Strong | - |

Sample Preparation: KBr Pellet[2]

Experimental Protocols

The following section details the synthetic and analytical procedures for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of acetylsalicylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[2]

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Analysis

-

Sample Preparation: A sample of the synthesized this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

Sample Preparation: A small amount of the solid product is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Logical Relationships in Spectral Interpretation

The interpretation of the spectroscopic data involves correlating the observed signals with the molecular structure of this compound.

Logical Flow for Spectral Interpretation

Caption: A diagram showing the logical relationship between the spectroscopic data and the confirmed structure of this compound.

References

Thermal Stability and Decomposition of Acetylsalicylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic anhydride (B1165640), a derivative of salicylic (B10762653) acid and a close relative of the widely used drug acetylsalicylic acid (aspirin), is a compound of interest in pharmaceutical research and development. Its chemical structure, featuring two acetylsalicylate moieties linked by an anhydride bond, suggests potential applications as a prodrug or in specialized formulations. A thorough understanding of its thermal stability and decomposition pathways is crucial for its synthesis, purification, storage, and formulation development. This technical guide provides a comprehensive overview of the thermal behavior of acetylsalicylic anhydride, drawing upon established analytical techniques and knowledge of related compounds.

While specific literature on the thermal decomposition of this compound is limited, this guide extrapolates from the extensive research on acetylsalicylic acid to propose expected behaviors and analytical approaches.

Thermal Decomposition Profile

The thermal decomposition of this compound is expected to proceed via the cleavage of the anhydride bond, which is the most labile part of the molecule. This initial decomposition step would likely be followed by the degradation of the resulting acetylsalicylic acid moieties.

Proposed Decomposition Pathway

The thermal degradation of this compound is hypothesized to occur in the following stages:

-

Initial Anhydride Cleavage: Upon heating, the anhydride bond is expected to break, potentially leading to the formation of acetylsalicylic acid and other reactive intermediates.

-

Decarboxylation and Acetic Acid Elimination: Following the initial cleavage, the acetylsalicylic acid fragments would likely decompose further. This is supported by studies on acetylsalicylic acid, which show decomposition into salicylic acid and acetic acid.[1] At higher temperatures, salicylic acid can then decarboxylate to form phenol (B47542) and carbon dioxide.[1]

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed multi-step thermal decomposition of this compound.

Quantitative Thermal Analysis Data

Due to the scarcity of direct experimental data for this compound, this section presents thermal analysis data for the closely related compound, acetylsalicylic acid (aspirin), to provide a reference for expected thermal events.

Table 1: Thermal Analysis Data for Acetylsalicylic Acid

| Parameter | Value | Analytical Technique | Reference |

| Melting Point (Onset) | 138.5 °C | Differential Scanning Calorimetry (DSC) | [1] |

| Melting Enthalpy | 178 J/g | Differential Scanning Calorimetry (DSC) | [1] |

| Onset of Decomposition | ~150 °C | Thermogravimetric Analysis (TGA) | [1] |

| First Decomposition Stage | 150 - 250 °C | Thermogravimetric Analysis (TGA) | [2] |

| Second Decomposition Stage | 250 - 400 °C | Thermogravimetric Analysis (TGA) | [2] |

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical and chromatographic techniques should be employed. The following are detailed experimental protocols adapted from methodologies used for acetylsalicylic acid.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, enthalpy of fusion, and to observe any other thermal transitions such as decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition range (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Determine the onset temperature of the melting endotherm and the peak temperatures of any exothermic decomposition events. Integrate the area under the melting peak to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperatures and the mass loss at each stage.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each decomposition step.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Identification

HPLC can be used to separate and quantify the degradation products of this compound after thermal stress.

-

Instrument: A high-performance liquid chromatograph with a UV detector.

-

Sample Preparation:

-

Heat a known amount of this compound at a specific temperature (e.g., just above its melting point) for a defined period.

-

Dissolve the heat-treated sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm and 276 nm (for salicylic acid).

-

-

Data Analysis: Identify and quantify the degradation products by comparing their retention times and UV spectra with those of known standards (e.g., salicylic acid, acetylsalicylic acid).

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its successful application in pharmaceutical development. While direct experimental data is scarce, a comprehensive understanding can be built by applying established thermoanalytical techniques and drawing parallels from the well-studied decomposition of acetylsalicylic acid. The proposed decomposition pathway involves an initial cleavage of the anhydride bond followed by the degradation of the resulting acetylsalicylic acid fragments. Detailed experimental investigation using DSC, TGA, and HPLC is necessary to fully characterize the thermal behavior of this compound and to identify its degradation products definitively. This knowledge will enable the development of stable formulations and ensure the quality and efficacy of any potential drug products based on this compound.

References

Navigating the Solubility Landscape of Acetylsalicylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylsalicylic anhydride (B1165640), a key intermediate and a known impurity in the synthesis of acetylsalicylic acid (aspirin), presents a unique solubility profile that is critical for its handling, purification, and analysis in research and pharmaceutical development. This technical guide provides a comprehensive overview of the solubility of acetylsalicylic anhydride in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, reactivity considerations, and standardized experimental protocols for determining solubility. Furthermore, solubility data for the closely related compounds, acetylsalicylic acid and acetic anhydride, are provided for comparative context.

Introduction to this compound

This compound (CAS 1466-82-6) is the anhydride of acetylsalicylic acid. It is a white to off-white solid primarily utilized in organic synthesis and as a reference standard for impurity analysis in aspirin (B1665792) manufacturing.[1] Its reactivity is characteristic of acid anhydrides, being susceptible to hydrolysis.[1] This reactivity profile significantly influences its solubility and stability in various solvent systems, particularly in protic solvents.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in common laboratory solvents is not extensively documented in scientific literature. However, qualitative descriptions are available.

Qualitative Solubility Summary:

Based on available information, this compound exhibits:

Given its chemical nature as an acid anhydride, it is anticipated to react with protic solvents such as water and alcohols, leading to degradation into acetylsalicylic acid.[2][3] In aqueous environments, this hydrolysis is a critical factor to consider.[1]

Comparative Solubility Data of Related Compounds

To provide a practical framework for solvent selection, the following tables summarize the solubility of the parent compound, acetylsalicylic acid (aspirin), and the simpler acetic anhydride.

Disclaimer: The following data is for related compounds and should be used as a general guide only. The solubility of this compound may differ significantly.

Table 1: Solubility of Acetylsalicylic Acid (Aspirin)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | 3 | 20 | Poorly soluble.[4] |

| Ethanol | ~80 | Not Specified | Soluble.[5] |

| Acetone | Not Specified | Not Specified | Soluble.[4] |

| Diethyl Ether | Not Specified | Not Specified | Soluble.[4] |

| Dimethyl Sulfoxide (DMSO) | ~41 | Not Specified | Soluble.[5] |

| Propylene Glycol | Not Specified | Not Specified | Sparingly soluble.[4] |

| Benzene | Not Specified | Not Specified | Poorly soluble.[4] |

Table 2: Solubility and Miscibility of Acetic Anhydride

| Solvent | Solubility/Miscibility | Notes |

| Water | Reacts to form acetic acid.[6] | The solubility in cold water at 20°C is 2.6% w/w with slow decomposition. |

| Ethanol | Reacts. | |

| Diethyl Ether | Miscible. | |

| Chloroform | Soluble. | |

| Benzene | Soluble. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a compound such as this compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Solvents: Water (deionized), Ethanol (95% and absolute), Methanol, Acetone, Diethyl Ether, Chloroform, Dimethyl Sulfoxide (DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Analyte Addition: Weigh approximately 25 mg of this compound and add it to each labeled test tube.

-

Solvent Addition (Initial): Add 0.25 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously shake or vortex the test tubes for 60 seconds.

-

Observation (Qualitative): Observe if the solid has completely dissolved.

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Solvent Addition (Incremental): If the solid is not completely dissolved, add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 3 mL. Record the volume of solvent at which the solid completely dissolves.

-

Data Recording: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble. For soluble samples, record the approximate volume of solvent required for dissolution.

-

Reactivity Note: For protic solvents like water and alcohols, observe any signs of reaction, such as gas evolution or a change in the appearance of the solid over a short period.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its behavior in common laboratory solvents can be established. It demonstrates moderate solubility in organic solvents and limited, reactive solubility in water. For precise applications, it is imperative for researchers to perform their own solubility assessments using a standardized protocol as outlined in this guide. The provided comparative data for acetylsalicylic acid and acetic anhydride serves as a valuable reference for initial solvent screening. Future studies to quantify the solubility of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

The Unseen Impurity: A Technical Guide to the History, Synthesis, and Biological Implications of Acetylsalicylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsalicylic anhydride (B1165640), a molecule intrinsically linked to the history of aspirin (B1665792), has evolved from a nomenclatural ambiguity to a significant subject of study in its own right. Initially misidentified in the early synthesis of acetylsalicylic acid, it is now recognized as a reactive impurity in aspirin preparations with distinct immunogenic properties. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of acetylsalicylic anhydride. It details historical and modern synthetic protocols, presents key quantitative data, and elucidates its mechanism of action, particularly in the context of protein modification. This document serves as an in-depth resource for researchers in pharmacology, drug development, and immunology, offering critical insights into the chemistry and biological impact of this often-overlooked compound.

History and Discovery: From a Case of Mistaken Identity to a Reactive Intermediate

The story of this compound is interwoven with the celebrated history of its close relative, acetylsalicylic acid (aspirin). In 1853, French chemist Charles Frédéric Gerhardt synthesized acetylsalicylic acid for the first time by reacting acetyl chloride with sodium salicylate.[1] He named the resulting compound "salicylic-acetic anhydride," believing he had created the anhydride.[1] However, his product was, in fact, the impure form of acetylsalicylic acid. The true structure of acetylsalicylic acid was later identified, and Gerhardt's initial nomenclature was corrected.

For decades, this compound remained a chemical curiosity. Its significance emerged with the large-scale industrial production of aspirin. It was identified as a frequent contaminant in commercial acetylsalicylic acid preparations.[2] This discovery shifted the perspective on this compound from a historical footnote to a compound of practical importance, particularly in the context of drug purity and stability.

A key milestone in the deliberate synthesis of this compound was the development of methods to produce it in a pure form, not merely as a byproduct. A 1959 patent by William R. Surine, Laurence A. Pursglove, and Wesley C. Stoesser for The Dow Chemical Company detailed a process for the production of aspirin anhydride from asymmetrical aspirin-acetic anhydride.[3] This patent also referenced earlier, more conventional methods that utilized reagents like thionyl chloride in the presence of pyridine (B92270), highlighting a progression towards more controlled and efficient synthetic routes.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1466-82-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₁₄O₇ | --INVALID-LINK-- |

| Molecular Weight | 342.3 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | CymitQuimica |

| Melting Point | 80-85 °C | ChemicalBook |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | CymitQuimica |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.08 (d, 2H, J = 7.9 Hz), 7.70 (t, 2H, J = 7.8 Hz), 7.40 (t, 2H, J = 7.7 Hz), 7.19 (d, 2H, J = 8.1 Hz), 2.31 (s, 6H) | ChemicalBook |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89 | ChemicalBook |

| IR (KBr) νₘₐₓ (cm⁻¹) | 1789 (br, C=O), 1728 (br, C=O), 1603 (s, C=C) | ChemicalBook |

| High-Resolution Mass Spectrometry (HRMS) m/z | Calcd. for C₁₈H₁₄NaO₇: (M + Na)⁺ 365.0637. Found: 365.0638 | ChemicalBook |

Experimental Protocols

Laboratory Synthesis of this compound from Acetylsalicylic Acid

This protocol is based on the use of a carbodiimide (B86325) coupling agent to facilitate the dehydration of acetylsalicylic acid.

Materials:

-

Acetylsalicylic acid (2-acetoxybenzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate

-

Glass filter

-

Rotary evaporator

Procedure:

-

Prepare a suspension of 2-acetoxybenzoic acid (5.0 g, 28 mmol) in 30 mL of dichloromethane.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.9 g, 13.9 mmol) in 10 mL of dichloromethane to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, filter the by-product, dicyclohexylurea (DCU), through a glass filter and wash it with a small amount of dichloromethane.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Filter the suspension again through a glass filter to remove any residual DCU.

-

Evaporate the filtrate to yield 2-(acetyloxy)benzoic anhydride as a clear, thick oil, which solidifies upon storage at -20 °C. The expected yield is quantitative (4.6 g).

Source: Adapted from ChemicalBook.

Industrial Production of this compound (Historical Method)

The following protocol is a conceptual representation based on historical methods for the production of acid anhydrides, as referenced in patent literature.[3]

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

An inert solvent (e.g., benzene)

Procedure:

-

In a reaction vessel equipped for temperature control and gas evolution, dissolve acetylsalicylic acid in an inert solvent containing pyridine.

-

Cool the mixture to a low, controlled temperature.

-

Slowly add thionyl chloride to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

The resulting this compound is then isolated from the reaction mixture. This typically involves washing steps to remove pyridine hydrochloride and excess reagents, followed by solvent removal and purification, often by recrystallization.

Signaling Pathways and Mechanism of Action

The primary biological significance of this compound lies in its reactivity as an acylating agent, particularly towards proteins. This reactivity is believed to be a key factor in the immunogenic response observed with aspirin, potentially leading to hypersensitivity reactions.

Protein Acylation

This compound is a highly reactive molecule capable of acylating nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine.[3][4] This acylation process can modify the structure and function of proteins, leading to the formation of neoantigens that can be recognized by the immune system.

Reaction with Cysteine

A proposed mechanism for the immunogenicity of this compound involves its reaction with cysteine residues in proteins. The thiol group of cysteine acts as a nucleophile, attacking the anhydride to form a thioester intermediate. This intermediate can then undergo an intramolecular rearrangement to form a stable N-acetylsalicyloyl derivative, effectively creating a modified protein that can trigger an immune response.[4]

Conclusion

This compound, once a source of historical confusion, has emerged as a molecule of significant interest to the pharmaceutical and scientific communities. Its presence as a reactive impurity in aspirin highlights the critical importance of drug purity and its potential impact on patient safety, particularly concerning hypersensitivity reactions. The elucidation of its synthesis and the ongoing investigation into its biological mechanisms of action provide valuable insights for drug development, quality control, and the fundamental understanding of drug-protein interactions. Further research into the specific signaling pathways affected by this compound and the development of more sensitive analytical methods for its detection will continue to be important areas of study.

References

- 1. [Clarification on publications concerning the synthesis of acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tijer.org [tijer.org]

- 3. US3061632A - Process for production of aspirin anhydride - Google Patents [patents.google.com]

- 4. S-acylation of cysteine by O-acetylsalicylic anhydride: a possible mechanism for aspirin hypersensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of Acetylsalicylic Anhydride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylsalicylic anhydride (B1165640), the anhydride of aspirin (B1665792), is a highly reactive acylating agent. Its reactivity stems from the presence of two electrophilic carbonyl carbons and a good leaving group (a carboxylate anion). This guide provides a detailed examination of the reactivity of acetylsalicylic anhydride with common nucleophiles, including alcohols, amines, and water. The core of these transformations is the nucleophilic acyl substitution mechanism. Understanding these reactions is crucial for the synthesis of aspirin analogues, prodrug design, and the development of novel therapeutic agents. This document outlines the reaction mechanisms, presents available quantitative data, details experimental protocols, and provides visual diagrams to illustrate key pathways and workflows.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism. This is a two-step process:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbonyl π bond and forms a tetrahedral intermediate.[1]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl π bond reforms, and a carboxylate anion—in this case, an acetylsalicylate ion—is eliminated as a leaving group.[1]

Acid catalysts, such as sulfuric or phosphoric acid, are often employed to enhance the reactivity of the anhydride by protonating a carbonyl oxygen, making the corresponding carbonyl carbon significantly more electrophilic.[2]

Reactivity with Specific Nucleophiles

Alcoholysis: Reaction with Alcohols

This compound reacts with alcohols to form an ester and acetylsalicylic acid.[3][4][5] This reaction is fundamental in pharmaceutical chemistry for creating ester derivatives of drugs to modify their physicochemical properties, such as solubility or bioavailability.

A prominent example is the synthesis of acetylsalicylic acid (aspirin) itself, where the nucleophile is the phenolic hydroxyl group of salicylic (B10762653) acid, and the acylating agent is typically acetic anhydride.[2] The principles are directly transferable to using this compound to acylate other alcohols.

Aminolysis: Reaction with Amines

Primary and secondary amines are potent nucleophiles that react readily with this compound to yield N-substituted amides.[6] This reaction is generally faster than alcoholysis due to the higher nucleophilicity of nitrogen compared to oxygen. The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the acetylsalicylic acid byproduct, forming an ammonium (B1175870) salt.[6] This prevents the protonation of the reacting amine, which would render it non-nucleophilic.

Hydrolysis: Reaction with Water

In the presence of water, this compound undergoes hydrolysis to produce two molecules of acetylsalicylic acid. This reaction is generally slower than aminolysis or alcoholysis under neutral conditions.[5] However, the rate of hydrolysis is significantly influenced by pH and temperature. The stability of the anhydride is compromised in aqueous environments, a critical consideration for storage and formulation. The hydrolysis of the resulting product, aspirin, into salicylic acid and acetic acid is also a well-studied reaction, particularly in the context of drug stability.[7]

Quantitative Data

| Parameter | Value | Method | Source |

| Reaction Enthalpy (ΔrH°) | -27.2 ± 0.3 kJ/mol | Calorimetry (Hydrolysis of Aspirin) | NIST[7] |

| Formation Energy (ΔE) | -1.21 kJ/mol | Computational (RHF/3-21G) | IJCST[8] |

| Activation Energy (Ea) | 7.95 kJ/mol | Computational (RHF/3-21G) | IJCST[8] |

| Effect of Temperature | Purity and yield increase with temperature from 50 to 80 °C. | Experimental (Spectrophotometry, TLC) | AWS[9] |

Note: The Reaction Enthalpy is for the hydrolysis of aspirin, the reverse of one potential formation route. The Formation and Activation Energies are from a computational study on the synthesis of aspirin from salicylic acid and acetic anhydride, which serves as a model for the reactivity of anhydrides with hydroxyl groups.

Experimental Protocols

The synthesis of an acetylated product from an anhydride is a common procedure. The following is a representative protocol for the synthesis of aspirin using salicylic acid and acetic anhydride, which illustrates the general principles applicable to reactions with this compound.

Synthesis of Acetylsalicylic Acid (Aspirin)

Materials:

-

Salicylic Acid (C₇H₆O₃)

-

Acetic Anhydride (C₄H₆O₃)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (as catalyst)

-

Deionized Water

-

Ice Bath

-

Erlenmeyer flask, beaker, graduated cylinders

-

Heating apparatus (water bath or hot plate)

-

Buchner funnel and filter paper for vacuum filtration

Procedure:

-

Reactant Setup: In a 125-mL Erlenmeyer flask, combine a pre-weighed amount of salicylic acid (e.g., 2.0 g). In a fume hood, carefully add a measured excess of acetic anhydride (e.g., 5.0 mL).[10]

-

Catalyst Addition: Slowly add 5-8 drops of concentrated sulfuric acid or phosphoric acid to the mixture while swirling the flask gently.[10]

-

Reaction: Heat the flask gently in a water bath (approximately 70-80°C) for 10-15 minutes. Swirl the flask occasionally until all the solid salicylic acid has dissolved.[9][11]

-

Hydrolysis of Excess Anhydride: Remove the flask from the heat and allow it to cool for a few minutes. Cautiously, in a fume hood, add 15-20 mL of cold deionized water to the flask to hydrolyze any unreacted acetic anhydride. This is an exothermic reaction.[10]

-

Crystallization: Cool the mixture in an ice bath to facilitate the crystallization of the aspirin product. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[10]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove soluble impurities.[10]

-

Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Once dry, weigh the product to determine the actual yield.

Conclusion

This compound is a potent acylating agent that readily reacts with a variety of nucleophiles, primarily through a nucleophilic acyl substitution mechanism. Its reactions with alcohols and amines are synthetically useful for producing esters and amides, respectively, which is a cornerstone of prodrug development and medicinal chemistry. The reactivity is modulated by the nucleophilicity of the attacking species, with amines generally reacting faster than alcohols, and both reacting faster than water. While detailed kinetic data on this compound itself is limited, analogies to the well-studied acetic anhydride and the synthesis of aspirin provide a robust framework for understanding its chemical behavior. The protocols and mechanisms detailed in this guide serve as a foundational resource for professionals engaged in the synthesis and development of acetylsalicylic acid derivatives and other acylated compounds.

References

- 1. echemi.com [echemi.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aspirin [webbook.nist.gov]

- 8. jurnal.unimed.ac.id [jurnal.unimed.ac.id]

- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 10. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 11. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Experimental Kinetics of Acetylsalicylic Acid Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction kinetics associated with acetylsalicylic acid (aspirin), focusing on its synthesis via the acetylation of salicylic (B10762653) acid and its subsequent hydrolytic decomposition. The document synthesizes findings from key theoretical and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the core chemical processes.

Kinetics of Acetylsalicylic Acid Synthesis

The industrial synthesis of acetylsalicylic acid is a well-established esterification reaction where the hydroxyl group of salicylic acid is acetylated by acetic anhydride, typically in the presence of an acid catalyst like sulfuric or phosphoric acid.[1][2] Understanding the kinetics and mechanism of this reaction is crucial for process optimization and yield maximization.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The key steps, facilitated by an acid catalyst, are:

-

Protonation of Acetic Anhydride: The acid catalyst protonates one of the carbonyl oxygen atoms of acetic anhydride, which significantly increases the electrophilicity of the adjacent carbonyl carbon.[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the phenolic hydroxyl group of salicylic acid attacks the activated carbonyl carbon.[3][5] This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the formerly phenolic oxygen to another oxygen atom within the intermediate.[3]

-

Leaving Group Departure: The intermediate collapses, expelling a molecule of acetic acid (a good leaving group) and forming a protonated version of acetylsalicylic acid.[3][6]

-

Deprotonation: A weak base removes the final proton from the ester, yielding the final product, acetylsalicylic acid.[3]

Caption: Acid-catalyzed synthesis of acetylsalicylic acid (aspirin).

Theoretical Kinetic Data

Computational chemistry provides valuable insights into the thermodynamics and kinetics of the synthesis reaction. Studies employing methods like the Restricted Hartree-Fock (RHF) have quantified the energy landscape of the reaction.

| Parameter | Value | Method | Source |

| Reaction Energy (ΔE) | -1.21 kJ/mol | RHF/3-21G | [7][8] |

| Activation Energy (Ea) | 7.95 kJ/mol | RHF/3-21G | [7][8] |

The negative reaction energy indicates that the formation of acetylsalicylic acid is thermodynamically spontaneous (exothermic).[8] The low activation energy suggests the reaction proceeds rapidly, requiring minimal energy input to initiate.[8]

Computational Methodology Protocol

Theoretical studies on reaction kinetics typically follow a structured workflow to determine the energetic profile of a reaction. Density Functional Theory (DFT) and ab initio methods like Hartree-Fock are commonly employed.[7][9]

Protocol: Computational Kinetic Analysis

-

Geometry Optimization: The 3D structures of reactants, products, and potential intermediates are optimized to find their lowest energy conformations. This is often done using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).[9][10]

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized structures to confirm they are true minima (no imaginary frequencies) on the potential energy surface.

-

Transition State (TS) Search: A search for the transition state structure connecting reactants and products is performed. This involves algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method.

-

TS Verification: The identified transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: Single-point energy calculations are performed on the optimized reactant, transition state, and product structures using a high-level theoretical method to obtain accurate energies.

-

Parameter Determination: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. The reaction energy (ΔE) is the difference between the products and the reactants.[8]

Caption: Workflow for a computational chemistry kinetics study.

Kinetics of Acetylsalicylic Acid Hydrolysis

Acetylsalicylic acid is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid. This degradation pathway is of primary concern for the pharmaceutical industry as it impacts the drug's shelf-life and efficacy.[11][12] The hydrolysis reaction is known to follow pseudo-first-order kinetics.[11]

Experimental Kinetic Data

The rate of hydrolysis is significantly influenced by the solvent and pH. Kinetic studies have been performed in various polar media to quantify the stability of acetylsalicylic acid.

| Medium | pH | Half-life (t₁/₂) (hours) | Kinetic Order | Source |

| Phosphate (B84403) Buffer | 7.4 | 537.21 ± 8.42 | Pseudo-first-order | [11] |

| 10% Dextrose Solution | - | 261.61 ± 2.31 | Pseudo-first-order | [11] |

| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 | Pseudo-first-order | [11] |

| Glycerol/Water System | - | 155.31 ± 2.33 | Pseudo-first-order | [11] |

These results demonstrate that acetylsalicylic acid is most stable around neutral pH and its degradation is accelerated in more basic or specific polar solvent systems.[11]

Experimental Methodology Protocol

The kinetics of hydrolysis are commonly studied by monitoring the formation of salicylic acid over time using UV-Vis spectrophotometry. Salicylic acid forms a distinct colored complex with ferric ions, which can be quantified.[11]

Protocol: Spectrophotometric Analysis of Hydrolysis

-

Solution Preparation: A stock solution of acetylsalicylic acid is prepared, typically by dissolving it in a small amount of ethanol (B145695) before diluting with the desired buffer solution (e.g., phosphate buffer at a specific pH).[13]

-

Incubation: The solution is maintained at a constant temperature in a thermostated water bath to ensure consistent reaction conditions.[13]

-

Sampling: Aliquots of the solution are withdrawn at regular time intervals (e.g., every 24 hours).[11][13]

-

Complexation: Each aliquot is mixed with a ferric chloride solution. This reaction produces an intense purple-colored complex between the Fe³⁺ ions and the phenolic hydroxyl group of the salicylic acid formed from hydrolysis.[11]

-

Spectrophotometric Measurement: The absorbance of the colored solution is measured at its maximum wavelength (λ_max, ~523-530 nm). The absorbance is directly proportional to the concentration of salicylic acid.[11]

-

Data Analysis: The concentration of salicylic acid is determined over time. A plot of ln([Aspirin]) versus time is constructed. If the plot is linear, it confirms first-order or pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope. The half-life is then calculated as t₁/₂ = 0.693/k.

Caption: Experimental workflow for aspirin hydrolysis kinetics.

References

- 1. Organic Synthesis International: ASPIRIN SYNTHESIS AND MECHANISM [organicsynthesisinternational.blogspot.com]

- 2. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. scribd.com [scribd.com]

- 5. prezi.com [prezi.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. jurnal.unimed.ac.id [jurnal.unimed.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. protmed.uoradea.ro [protmed.uoradea.ro]

An In-Depth Technical Guide to the Acid-Catalyzed Synthesis of Acetylsalicylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of acetylsalicylic acid (aspirin), a cornerstone reaction in pharmaceutical chemistry. The process, formally an esterification, involves the acetylation of salicylic (B10762653) acid using acetic anhydride (B1165640) with an acid catalyst.[1][2] This document details the underlying mechanism, experimental protocols, and key quantitative parameters of the synthesis.

Reaction Overview and Mechanism

The synthesis of acetylsalicylic acid is achieved by reacting salicylic acid with acetic anhydride.[3][4][5] This reaction turns the phenolic hydroxyl group (-OH) of salicylic acid into an acetyl group (ester), yielding acetylsalicylic acid and acetic acid as a byproduct.[1][6] While the reaction can proceed without a catalyst, it is impractically slow.[7] Strong acids such as sulfuric acid or phosphoric acid are almost always used to accelerate the reaction rate.[1][8]

The acid-catalyzed mechanism proceeds through the following key steps:

-

Protonation of Acetic Anhydride : The acid catalyst (H⁺) protonates one of the carbonyl oxygen atoms of the acetic anhydride molecule. This protonation makes the carbonyl carbon more electrophilic and activates the acetic anhydride for nucleophilic attack.[7][9]

-

Nucleophilic Attack : The lone pair of electrons on the oxygen of the phenolic hydroxyl group of salicylic acid attacks the activated carbonyl carbon of the protonated acetic anhydride.[10][11]

-

Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.

-

Proton Transfer and Elimination : A proton is transferred, and the intermediate collapses, eliminating a molecule of acetic acid as a stable leaving group.[10]

-

Deprotonation : The resulting protonated acetylsalicylic acid is deprotonated, regenerating the acid catalyst and yielding the final product, acetylsalicylic acid.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the laboratory-scale synthesis of acetylsalicylic acid, compiled from various experimental protocols.

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Value | Source(s) |

| Salicylic Acid | 2.0 - 5.0 g | [3][12][13] |

| Acetic Anhydride | 5.0 - 7.0 mL (in excess) | [3][12][13] |

| Acid Catalyst (Conc. H₂SO₄ or 85% H₃PO₄) | 3 - 10 drops | [3][12][13][14] |

| Reaction Temperature | 50 - 90 °C (water bath) | [13][15][16] |

| Reaction Time | 10 - 20 minutes | [12][13][16] |

Table 2: Product Yield and Purity Analysis

| Parameter | Typical Value | Source(s) |

| Percent Yield (Crude) | 70 - 85% | [17] |

| Melting Point (Pure Aspirin) | 136 - 140 °C | [3][17][18] |

| Melting Point (Synthesized, Crude) | Often lower with a broader range | [17] |

| Appearance | White crystalline solid | [18] |

Detailed Experimental Protocols

This section outlines a standard methodology for the synthesis, purification, and analysis of acetylsalicylic acid.

3.1 Synthesis of Crude Acetylsalicylic Acid

-

Reactant Measurement : Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[12]

-

Reagent Addition : In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid or 85% phosphoric acid, which acts as the catalyst.[12] Swirl the flask gently to mix the reagents.

-

Heating : Heat the mixture in a water bath maintained at approximately 70-80 °C for 15 minutes to ensure the reaction goes to completion.[16] Stir until all the salicylic acid dissolves.[13]

-

Quenching and Crystallization : Remove the flask from the heat and allow it to cool. Cautiously add 1.0 mL of deionized water to the warm mixture to hydrolyze any excess acetic anhydride.[19][20]

-

Precipitation : Add 50 mL of cold deionized water to the flask and place it in an ice bath to maximize the precipitation of the aspirin (B1665792) crystals.[12] If crystallization does not occur, scratching the inside of the flask with a glass rod can induce it.[12]

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.[12] Wash the crystals with small portions of ice-cold water to remove soluble impurities.[12]

3.2 Purification by Recrystallization

-

Dissolution : Transfer the crude aspirin to a beaker and add a minimum amount of warm ethanol (B145695) (e.g., 8-10 mL) to dissolve the crystals.[3][13]

-

Recrystallization : Add warm deionized water (e.g., 17-20 mL) to the ethanol solution until it becomes slightly cloudy.[13] Cover the beaker and allow it to cool slowly to room temperature, then place it in an ice bath to complete the recrystallization process.[13]

-

Isolation : Collect the purified crystals by vacuum filtration and allow them to air dry completely.[13]

3.3 Purity Analysis

-

Melting Point Determination : Measure the melting point range of the purified aspirin. A sharp melting point close to the literature value (136-140 °C) indicates high purity.[3][18]

-